![molecular formula C24H25ClN4OS B13420648 5-[2-[4-(1,2-Benzisothiazol-3-yl)-1-piperazinyl]ethyl]-6-chloro-1,3-dihydro-3-(1-methylethylidene)-2H-indol-2-one](/img/structure/B13420648.png)
5-[2-[4-(1,2-Benzisothiazol-3-yl)-1-piperazinyl]ethyl]-6-chloro-1,3-dihydro-3-(1-methylethylidene)-2H-indol-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound 5-[2-[4-(1,2-Benzisothiazol-3-yl)-1-piperazinyl]ethyl]-6-chloro-1,3-dihydro-3-(1-methylethylidene)-2H-indol-2-one is a complex organic molecule known for its significant pharmacological properties. It is commonly referred to as ziprasidone , a well-known antipsychotic medication used primarily in the treatment of schizophrenia and bipolar disorder .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[2-[4-(1,2-Benzisothiazol-3-yl)-1-piperazinyl]ethyl]-6-chloro-1,3-dihydro-3-(1-methylethylidene)-2H-indol-2-one involves multiple steps, starting with the preparation of the benzisothiazole moiety. One common method includes the reaction of 1,2-benzisothiazole-3-carboxylic acid with nitric acid, sulfuric acid, and acetic acid, followed by bromination . The final step involves the coupling of the benzisothiazole derivative with the indole derivative under specific conditions to yield the target compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes stringent quality control measures to meet pharmaceutical standards .
Chemical Reactions Analysis
Types of Reactions
5-[2-[4-(1,2-Benzisothiazol-3-yl)-1-piperazinyl]ethyl]-6-chloro-1,3-dihydro-3-(1-methylethylidene)-2H-indol-2-one: undergoes various chemical reactions, including:
Oxidation: Oxidation at the sulfur atom results in the formation of sulfoxide and sulfone derivatives.
Reduction: Reduction reactions can modify the benzisothiazole ring.
Substitution: Substitution reactions on the piperazine ring and the indole moiety.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. Reaction conditions vary depending on the desired product, with temperature and pH being critical factors .
Major Products Formed
Major products formed from these reactions include various oxidized and reduced derivatives of the parent compound, which can have different pharmacological properties .
Scientific Research Applications
5-[2-[4-(1,2-Benzisothiazol-3-yl)-1-piperazinyl]ethyl]-6-chloro-1,3-dihydro-3-(1-methylethylidene)-2H-indol-2-one: has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 5-[2-[4-(1,2-Benzisothiazol-3-yl)-1-piperazinyl]ethyl]-6-chloro-1,3-dihydro-3-(1-methylethylidene)-2H-indol-2-one involves its interaction with various neurotransmitter receptors in the brain. It functions as an antagonist at dopamine D2 and serotonin 5-HT2A receptors, which helps in alleviating symptoms of schizophrenia and bipolar disorder . Additionally, it inhibits the reuptake of serotonin and norepinephrine, contributing to its antidepressant effects .
Comparison with Similar Compounds
Similar Compounds
3-Oxo Ziprasidone: A derivative of ziprasidone with similar pharmacological properties.
Ziprasidone EP Impurity B: Another related compound used in research.
Uniqueness
5-[2-[4-(1,2-Benzisothiazol-3-yl)-1-piperazinyl]ethyl]-6-chloro-1,3-dihydro-3-(1-methylethylidene)-2H-indol-2-one: is unique due to its specific combination of benzisothiazole and indole moieties, which contribute to its potent antipsychotic and antidepressant effects .
Properties
Molecular Formula |
C24H25ClN4OS |
|---|---|
Molecular Weight |
453.0 g/mol |
IUPAC Name |
5-[2-[4-(1,2-benzothiazol-3-yl)piperazin-1-yl]ethyl]-6-chloro-3-propan-2-ylidene-1H-indol-2-one |
InChI |
InChI=1S/C24H25ClN4OS/c1-15(2)22-18-13-16(19(25)14-20(18)26-24(22)30)7-8-28-9-11-29(12-10-28)23-17-5-3-4-6-21(17)31-27-23/h3-6,13-14H,7-12H2,1-2H3,(H,26,30) |
InChI Key |
MDQHOEPLOWZSDL-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C1C2=C(C=C(C(=C2)CCN3CCN(CC3)C4=NSC5=CC=CC=C54)Cl)NC1=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



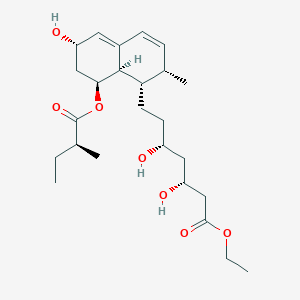




![3-Chloro-N-[4-cyano-3-(trifluoromethyl)phenyl]-2-hydroxy-2-methylpropanamide](/img/structure/B13420620.png)
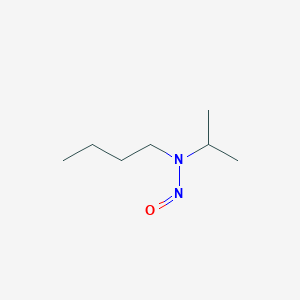
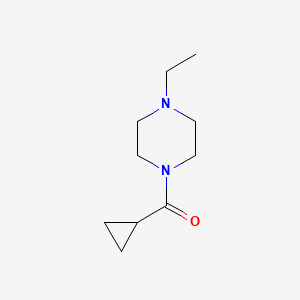
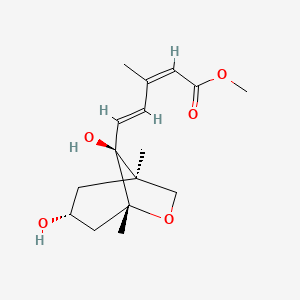
![[3-Acetyloxy-5-(2,6-dichloropurin-9-yl)oxolan-2-yl]methyl acetate](/img/structure/B13420636.png)
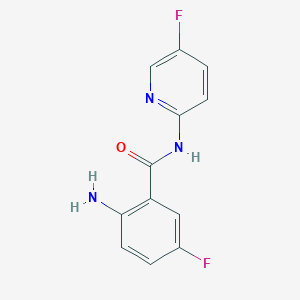
![Magnesium, bromo[(2-methylphenyl)methyl]-](/img/structure/B13420674.png)

